

Recommended working concentration of ARL67156 for primary astrocytes

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Compound of Interest

Compound Name: ARL67156 trisodium hydrate

Cat. No.: B14013411

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Application Notes and Protocols for ARL67156 in Primary Astrocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of ARL67156, an ecto-ATPase inhibitor, in primary astrocyte research. This document outlines recommended working concentrations, detailed experimental protocols, and the underlying signaling pathways.

Application Notes

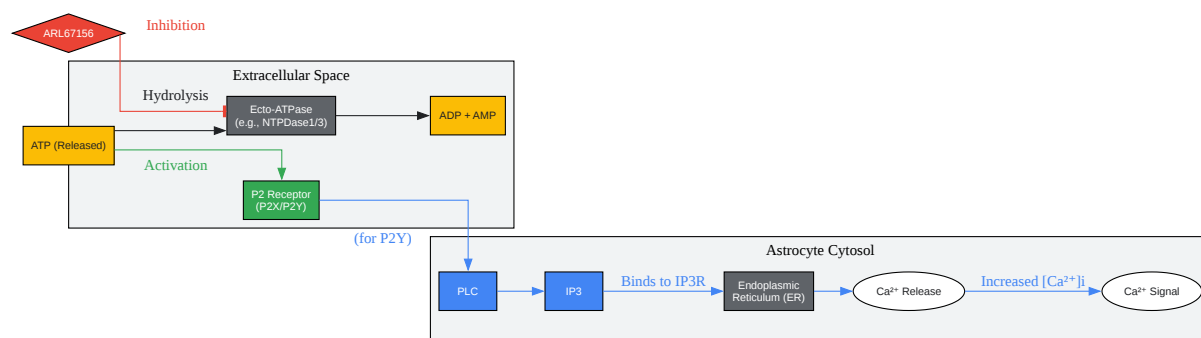
ARL67156, chemically known as 6-N,N-Diethyl-D- β , γ -dibromomethylene adenosine triphosphate, is a widely used pharmacological tool to study purinergic signaling. It functions as a competitive inhibitor of ecto-ATPases, the enzymes responsible for the extracellular hydrolysis of ATP to ADP and AMP.^{[1][2][3]} By inhibiting these enzymes, ARL67156 effectively increases the local concentration and prolongs the action of endogenously released or exogenously applied ATP on P2 receptors expressed on the surface of cells like astrocytes.^{[1][2]}

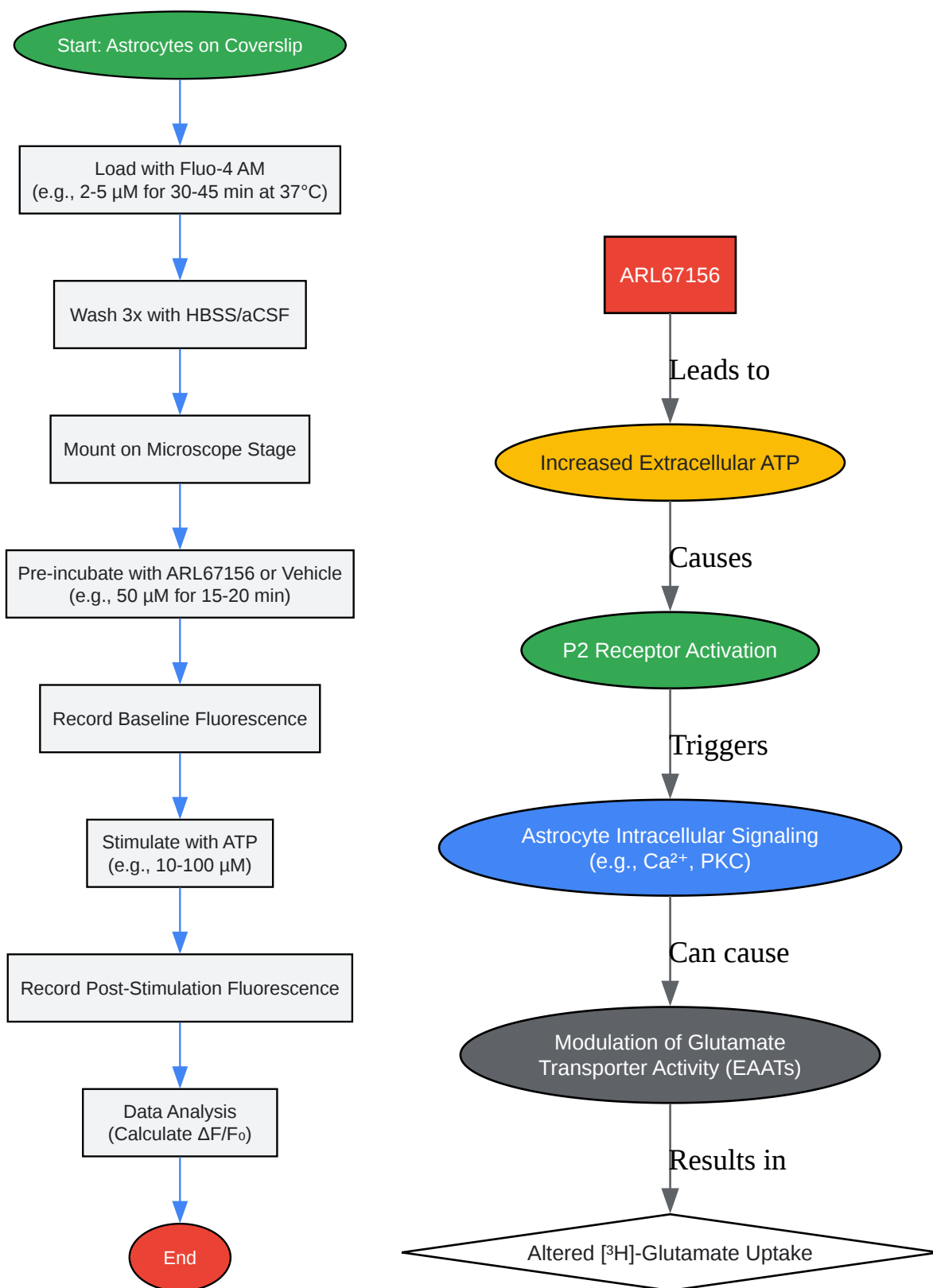
In the context of primary astrocyte research, ARL67156 is invaluable for investigating the roles of extracellular ATP in a variety of physiological and pathological processes, including calcium signaling, glutamate homeostasis, and neuroinflammation.^{[4][5]} Astrocytes express several P2

purinergic receptors (both P2X and P2Y), which, upon activation by ATP, can trigger intracellular calcium elevations.[4][6][7] These calcium signals are fundamental to astrocyte function, modulating synaptic transmission and plasticity.[6][7][8]

It is important to note that ARL67156 is a weak competitive inhibitor and does not block all ectonucleotidases with the same efficiency.[1][2] Its inhibitory activity is most pronounced against NTPDase1 and NTPDase3, while it is less effective against NTPDase2, NTPDase8, NPP3, and ecto-5'-nucleotidase.[1][2]

Signaling Pathway of ARL67156 Action





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